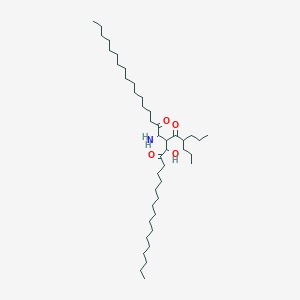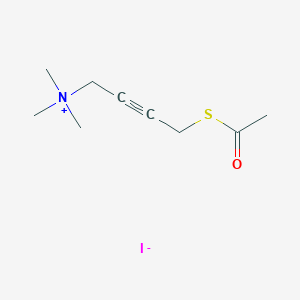
Sambtm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sambtm is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the family of compounds known as S-adenosylmethionine (SAM) analogs, which have been found to have a wide range of biochemical and physiological effects. Sambtm is a promising tool for researchers looking to study the mechanisms of action of SAM-related compounds, as well as their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Sambtm is complex and involves a number of different pathways. One of the primary ways in which Sambtm exerts its effects is through its ability to act as a methyl donor. This process is essential for the regulation of gene expression and plays a key role in a number of physiological processes.
Effets Biochimiques Et Physiologiques
Sambtm has been found to have a wide range of biochemical and physiological effects. These include its ability to regulate gene expression, modulate neurotransmitter levels, and improve liver function. Sambtm has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Sambtm in lab experiments is its ability to act as a stable and reliable source of methyl groups. Additionally, Sambtm is relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for researchers. However, there are also limitations to the use of Sambtm in lab experiments, including its potential toxicity at high doses and its limited solubility in water.
Orientations Futures
There are a number of future directions for research on Sambtm. One area of particular interest is the potential therapeutic applications of this compound. Sambtm has been found to have promising effects in the treatment of a variety of diseases, including liver disease, depression, and cancer. Additionally, further research is needed to fully understand the mechanisms of action of Sambtm and its potential interactions with other compounds.
Méthodes De Synthèse
Sambtm is synthesized using a multi-step process that involves the modification of the Sambtm molecule. The first step involves the removal of the methyl group from the Sambtm molecule, which is then replaced with a butyl group. This modification results in the creation of S-adenosylbutyrylmethionine (SBM), which is then further modified to create Sambtm.
Applications De Recherche Scientifique
Sambtm has been used extensively in scientific research for its potential applications in a variety of fields. One area of research that has been particularly promising is the study of epigenetic modifications. Sambtm has been found to play a key role in regulating gene expression through its effects on DNA methylation and histone modification.
Propriétés
Numéro CAS |
127628-84-6 |
|---|---|
Nom du produit |
Sambtm |
Formule moléculaire |
C9H16INOS |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
4-acetylsulfanylbut-2-ynyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C9H16NOS.HI/c1-9(11)12-8-6-5-7-10(2,3)4;/h7-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
SJBSJEJXAYYTQA-UHFFFAOYSA-M |
SMILES |
CC(=O)SCC#CC[N+](C)(C)C.[I-] |
SMILES canonique |
CC(=O)SCC#CC[N+](C)(C)C.[I-] |
Synonymes |
S-(4-acetylmercaptobut-2-ynyl)trimethylammonium S-(4-acetylmercaptobut-2-ynyl)trimethylammonium iodide SAMBTM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



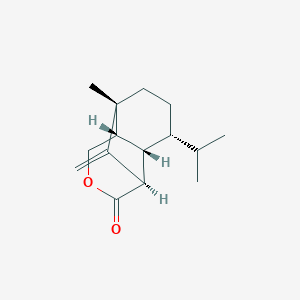
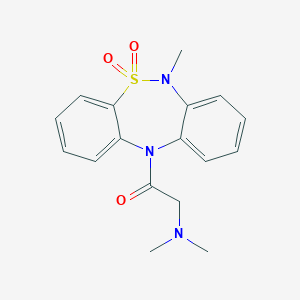
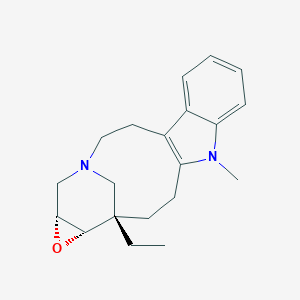
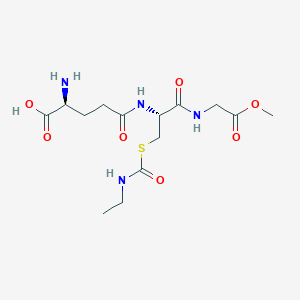
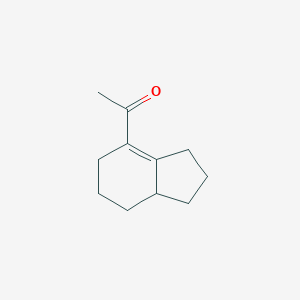
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
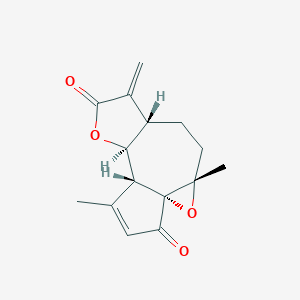
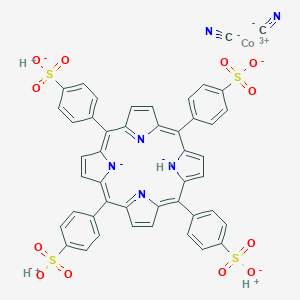
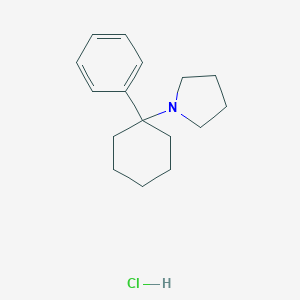
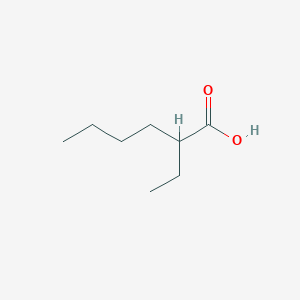
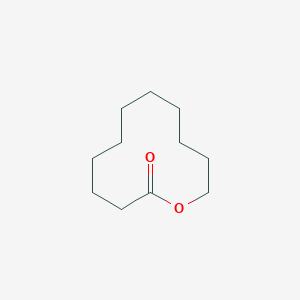
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
